L-Iduronic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2073-35-0 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-HNFCZKTMSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Synonyms |
L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of L Iduronic Acid
Monosaccharide Ring Conformation and Epimerism
L-Iduronic acid is structurally distinguished from its epimer, D-glucuronic acid, by the configuration at the fifth carbon (C-5). This epimerization, which occurs enzymatically after the uronic acid is incorporated into the growing polysaccharide chain, results in a profound change in the molecule's conformational properties. oup.com While D-glucuronic acid predominantly adopts a rigid ⁴C₁ chair conformation, the stereochemistry of IdoA allows it to exist in a dynamic equilibrium between multiple conformers of comparable energy levels. oup.comdepositolegale.it This inherent flexibility allows GAG chains containing IdoA to adapt their shape to bind effectively with various protein partners. oup.comhmdb.ca
Conformational Flexibility and Equilibrium States
The pyranose ring of this compound is not static but exists in a conformational equilibrium involving several low-energy states. This plasticity is a hallmark of IdoA and a key determinant of the biological activity of IdoA-containing GAGs. hmdb.cadepositolegale.it
The conformational landscape of this compound is primarily dominated by an equilibrium between three key conformers: the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat form. usbio.netdepositolegale.it
¹C₄ Chair: This is the expected chair conformation for L-hexopyranoses. oup.com
⁴C₁ Chair: While less common for internal residues, this conformation can contribute to the equilibrium, particularly for terminal, non-sulfated IdoA residues. nih.govnih.gov
²S₀ Skew-Boat: This non-chair conformation is a significant contributor to the equilibrium for IdoA residues within GAG chains and is often crucial for biological activity. oup.comdepositolegale.it For instance, the ²S₀ form is considered the active conformation when the heparin pentasaccharide binds to antithrombin. depositolegale.it
When IdoA is located internally within a GAG chain, the equilibrium is mainly between the ¹C₄ and ²S₀ conformations, with the ⁴C₁ form being negligible. oup.comnih.gov The relative populations of these conformers are not fixed but are influenced by a variety of factors within the polysaccharide environment. nih.gov
| IdoA Position | Predominant Conformers | Example Population (Dermatan Sulfate (B86663) Tetrasaccharide) |
|---|---|---|
| Internal Residue | ¹C₄ and ²S₀ | ¹C₄ (54%), ²S₀ (42-44%) |
| Non-reducing Terminal Residue | ¹C₄, ⁴C₁, and ²S₀ | ¹C₄ (30%), ⁴C₁ (40%), ²S₀ (30%) |
The conformational balance of an IdoA residue is highly sensitive to its local microenvironment within the GAG chain. The pattern of sulfation and the nature of adjacent sugar residues are primary modulators of this equilibrium. oup.comdepositolegale.it
Sulfation plays a critical role in modulating the conformational equilibrium of IdoA. The presence of a sulfate group on the IdoA residue itself (typically at the 2-O position, forming IdoA2S) or on neighboring glucosamine (B1671600) residues significantly impacts which conformation is favored. nih.govresearchgate.net
Research has shown a direct correlation between the sulfation pattern of nearby saccharides and the conformation of the IdoA ring. researchgate.net
High Sulfation on Neighbors: For a 2-O-sulfated IdoA (IdoA2S) residue, a high degree of sulfation on the adjacent glucosamine residues tends to shift the equilibrium towards the ²S₀ skew-boat conformer. researchgate.net Conversely, for a non-sulfated IdoA residue, high sulfation on its neighbors pushes the equilibrium towards the ¹C₄ chair form. researchgate.net
Specific Sulfation Positions: The position of the sulfate group is also crucial. For example, when an IdoA2S residue is preceded by a 3-O-sulfated glucosamine, the equilibrium is displaced toward the ²S₀ form. nih.gov The presence of 6-O-sulfation on an adjacent glucosamine residue at the reducing end can also enhance the population of the ²S₀ pucker. oup.com In contrast, the absence of 2-O-sulfation on the IdoA residue may result in a single, more defined conformation. nih.gov
| IdoA Residue Type | Neighboring Residue Sulfation | Favored Conformation |
|---|---|---|
| 2-O-Sulfo IdoA (IdoA2S) | High | ²S₀ (Skew-Boat) |
| Non-sulphated IdoA | High | ¹C₄ (Chair) |
The elucidation of the conformational dynamics of this compound relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a primary tool for studying IdoA conformation in solution. usbio.net By analyzing proton-proton vicinal coupling constants (³JHH), researchers can deduce the relative populations of the different conformers in equilibrium. oup.comnih.gov Changes in these coupling constants reflect shifts in the conformational balance, providing insight into the effects of sulfation and sequence. oup.com Nuclear Overhauser effect (NOE) data also helps to confirm these findings by providing distance information between protons. oup.comnih.gov
Molecular Dynamics (MD) Simulations: Computational methods, such as molecular dynamics simulations and force-field calculations, complement experimental data. nih.govnih.gov These techniques allow for the modeling of the conformational landscape of IdoA-containing oligosaccharides, providing a theoretical basis for the experimentally observed equilibria and helping to rationalize the influence of factors like sulfation patterns. nih.govnih.gov
Experimental Methodologies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational behavior of this compound in solution. Various NMR parameters are sensitive to the geometry of the pyranose ring, providing detailed insights into the conformational equilibrium.
The analysis of three-bond proton-proton (1H-1H) vicinal coupling constants (3JHH) is a fundamental NMR method for studying the conformation of monosaccharides. oup.comnih.gov These coupling constants are related to the dihedral angle between vicinal protons through the Karplus equation. By comparing experimentally measured 3JHH values with theoretical values for canonical chair and skew-boat conformations, the relative populations of these conformers in equilibrium can be estimated. oup.comnih.gov
For this compound, the 3JHH values have been used to characterize the equilibrium between the 1C4, 4C1, and 2So forms. manchester.ac.ukoup.com For instance, studies on a fully sulfated heparin-derived tetrasaccharide indicated that the internal IdoA residue exists as a mixture of the 1C4 (76%) and 2So (24%) conformations, based on fitting experimental 3JHH data. nih.gov The 4C1 conformation was not detected for internal IdoA residues in heparin-like trisaccharides. oup.com However, when IdoA is a monosaccharide or at the non-reducing end of an oligosaccharide, a mixture of both 1C4 and 4C1 chairs, along with the 2So skew-boat, has been observed. oup.com
The sulfation pattern of adjacent residues can modulate this equilibrium. For example, in a trisaccharide sequence, 6-O-sulfation on the reducing terminal glucosamine was found to increase the population of the 2So conformer of the internal L-IdoA2S ring to as much as 45%. oup.com
| Context | 1C4 Population (%) | 2So Population (%) | 4C1 Population (%) | Reference |
|---|---|---|---|---|
| Internal IdoA in sulfated tetrasaccharide | 76 | 24 | Not Detected | nih.gov |
| Internal IdoA2S with 6-O-sulfation on adjacent residue | ~55 | ~45 | Not Detected | oup.com |
| Monosaccharide/Non-reducing terminal | Mixture of 1C4, 2So, and 4C1 | oup.com |
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is highly dependent on the ring conformation. acs.org In the context of this compound, the distances between specific protons, such as H2 and H5, are distinct for different conformers. mdpi.com The H5-H2 distance is approximately 4.0 Å in the 1C4 chair conformation and 2.4 Å in the 2So skew-boat conformation. mdpi.com
By analyzing the intensities of NOE cross-peaks, particularly the ratio of H5-H2 to H5-H4 NOEs, researchers can estimate the prevalent conformation of the iduronic acid ring. mdpi.com For example, in studies of heparin pentasaccharides binding to antithrombin, changes in the H5-H2/H5-H4 NOE ratios indicated a conformational shift of the IdoA residue from a predominantly 1C4 state towards the 2So skew-boat form upon binding. mdpi.comportlandpress.com Transferred NOESY (tr-NOESY) experiments, which are used to study the conformation of a ligand bound to a protein, have also been instrumental in demonstrating this conformational change. portlandpress.comdepositolegale.it
Residual dipolar couplings (RDCs) offer long-range structural information by measuring the orientation of internuclear vectors relative to an external magnetic field. nih.govnih.gov This technique is particularly valuable for studying flexible molecules like this compound. By dissolving the molecule in a weakly aligning medium, small, non-zero dipolar couplings can be measured. nih.govnih.gov
Chromatographic Techniques for Conformational Insights
While NMR and computational methods provide the most detailed insights, chromatographic techniques can also offer clues about the conformational flexibility of this compound. The observation of multiple peaks for molecules containing IdoA in techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) can sometimes be attributed to the presence of different conformers in solution. For example, the appearance of more peaks for a disaccharide containing iduronic acid compared to one with glucuronic acid has been explained by the known flexibility of IdoA, which exists as a mixture of different chair and skew conformations. researchgate.net
Computational and Theoretical Modeling of this compound Conformations
Computational and theoretical methods are indispensable for complementing experimental data and providing a more dynamic picture of this compound's conformational landscape.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing detailed insights into conformational equilibria and transition pathways. nih.govnih.gov For this compound, MD simulations have been used to explore the free energy landscape and predict the relative populations of its major conformers. manchester.ac.uk
Extensive microsecond simulations have shown that the 1C4 and 4C1 chair conformations of IdoA can exchange on a microsecond timescale. manchester.ac.uk These simulations predicted that the 1C4 conformer is more stable than the 4C1 chair by approximately 0.9 kcal/mol. manchester.ac.uk The 2So skew-boat was found to be a crucial intermediate in the transition between the two chair forms, though it was less populated than previously thought in the monomeric state. manchester.ac.uk
Quantum Mechanical Calculations and Force Field Development
To accurately model the complex conformational landscape of this compound, researchers employ a combination of quantum mechanical (QM) calculations and molecular mechanics (MM) force field development.
Quantum Mechanical (QM) Calculations:
QM methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d), 6-311+G(d,p)), are utilized to compute the geometries and energies of this compound and its derivatives in the gas phase and in solution. researchgate.net These high-level calculations provide a fundamental understanding of the intrinsic energetic preferences of different conformers. For instance, QM calculations have been instrumental in studying the acidic dimeric structural units of heparin containing this compound. researchgate.net
Force Field Development:
While QM methods are highly accurate, they are computationally expensive for large systems and long simulations. Therefore, classical molecular mechanics force fields are developed and parameterized to simulate the behavior of this compound and GAGs. These force fields, such as CHARMM, GLYCAM, and GROMOS, use a set of parameters to describe the potential energy of the molecule as a function of its atomic coordinates. nih.govnih.gov
The development of accurate force fields for carbohydrates, including this compound, has been a continuous effort. nih.govnih.gov The process involves parameterizing the force field to reproduce experimental data and high-level QM calculations. This includes fitting to QM geometries, conformational energies, and interaction energies with solvent molecules like water. nih.gov For example, the CHARMM force field has been extended to include parameters for various monosaccharide derivatives, including this compound, making it compatible with existing parameters for proteins, nucleic acids, and lipids. nih.gov Similarly, the GLYCAM06 force field has been specifically developed for carbohydrates and is widely used in GAG simulations. biorxiv.orgarxiv.org
A critical aspect of force field development for this compound is accurately capturing the non-covalent interactions, particularly the 1-4 interactions (interactions between atoms separated by three bonds). Studies have shown that scaling these interactions, both electrostatic and van der Waals, can significantly influence the predicted conformational preferences, bringing simulation results into better agreement with experimental observations. nih.govresearchgate.net Minor modifications to these noncovalent 1-4 interaction parameters can shift the conformational equilibrium between the chair (¹C₄, ⁴C₁) and skew-boat (²S₀) forms. nih.govresearchgate.net
Metadynamics for Conformational Sampling
Due to the high energy barriers separating the different conformational states of this compound, standard molecular dynamics (MD) simulations often struggle to adequately sample the entire conformational landscape within accessible timescales. aip.org To overcome this limitation, enhanced sampling techniques like metadynamics are employed. aip.orgnih.gov
Metadynamics is a powerful computational method that accelerates the exploration of conformational space by adding a history-dependent bias potential to the system's Hamiltonian. aip.org This bias is a function of a few selected collective variables (CVs), which are chosen to describe the slow degrees of freedom of the system, such as the ring puckering coordinates of this compound. aip.orgresearchgate.net By adaptively building up the bias potential, metadynamics encourages the system to escape from local energy minima and explore new regions of the conformational space. aip.org
This technique has been successfully used to predict the conformational equilibria of α-L-IdoA-OMe and α-L-IdoA2S-OMe, demonstrating the influence of 1-4 interaction scaling on the populations of the ¹C₄, ⁴C₁, and ²S₀ conformers. nih.gov Metadynamics simulations have also been crucial in calculating the free energy landscapes of this compound, providing a quantitative measure of the relative stabilities of its different conformations and the energy barriers between them. aip.orgamazonaws.com
Correlation between Conformational Plasticity and Biological Recognition
The remarkable conformational plasticity of the this compound residue is not merely a structural curiosity but a key determinant of the biological functions of the GAGs in which it resides. oup.comoup.com This flexibility allows GAG chains to adopt a wide variety of shapes, enabling them to interact with a diverse array of proteins and thereby regulate numerous physiological and pathological processes. ebi.ac.ukoup.com
The equilibrium between the ¹C₄ chair and ²S₀ skew-boat conformations of this compound can be modulated by several factors, including:
Sulfation Pattern: The presence and position of sulfate groups on the GAG chain significantly influence the conformational preference of adjacent IdoA residues. For example, 4-O-sulfation tends to favor the ¹C₄ geometry, and additional 2-O-sulfation can make the ¹C₄ conformer almost exclusive. acs.orgnih.gov Conversely, when 2-O-sulfated IdoA (IdoA2S) is preceded by a 3-O-sulfated glucosamine residue, the equilibrium shifts towards the ²S₀ form. oup.comnih.gov
Position in the Polysaccharide Chain: A terminal this compound residue at the non-reducing end of an oligosaccharide shows a different conformational equilibrium compared to an internal residue. oup.comnih.gov
Presence of Counter-ions: Cations, such as Ca²⁺, can interact with the GAG chain and shift the conformational equilibrium of IdoA residues, often favoring the ¹C₄ chair conformation. oup.com
This tunable conformational landscape has profound implications for biological recognition. The specific conformation adopted by this compound within a GAG sequence creates a unique three-dimensional structure that is recognized by specific proteins. For instance, the ²S₀ conformation of this compound is considered the preferred conformation in the biologically active pentasaccharide sequence of heparin that binds to antithrombin. researchgate.net
Recent research on synthetic this compound-based mimics of heparan sulfate has further highlighted the importance of conformational plasticity. acs.orgnih.gov By systematically varying the sulfation pattern and oligosaccharide length, researchers have been able to create mimics with highly tunable conformational properties. acs.org Microarray binding studies with these mimics have shown that their selectivity and avidity for various growth factors, such as vascular endothelial growth factor (VEGF₁₆₅), are strongly dependent on the IdoA conformation. acs.orgnih.gov This demonstrates that the conformational flexibility of this compound is a critical factor in fine-tuning the protein-binding properties of GAGs, ultimately influencing cellular processes like proliferation, migration, and angiogenesis. acs.orgnih.gov
In essence, the conformational plasticity of this compound acts as a molecular switch, allowing GAGs to present different "faces" for protein recognition, thereby encoding a layer of biological information beyond the simple primary sequence of the polysaccharide.
Biosynthesis of L Iduronic Acid Containing Glycosaminoglycans
Enzymatic C5-Epimerization of D-Glucuronic Acid
The central reaction in the formation of IdoA is the C5-epimerization of GlcA residues already incorporated into the growing polysaccharide chain. nih.govmit.edu This conversion is catalyzed by a class of enzymes known as glucuronyl C5-epimerases. nih.govresearchgate.net These enzymes act at the polymer level, meaning they modify the uronic acid residues within the context of the polysaccharide rather than acting on free monosaccharides. nih.gov The epimerization process is essential for the subsequent modifications and ultimate biological function of heparan sulfate (B86663) and dermatan sulfate. nih.gov
Glucuronyl C5-Epimerase (Hsepi) Activity and Substrate Specificity
In heparan sulfate biosynthesis, the key enzyme responsible for the conversion of D-glucuronic acid to L-iduronic acid is glucuronyl C5-epimerase (Hsepi), also known as Glce. mdpi.compnas.org The activity of this enzyme is highly dependent on the surrounding sugar residues within the heparan sulfate precursor chain. researchgate.net Specifically, for Hsepi to recognize and act upon a GlcA residue, the adjacent glucosamine (B1671600) unit on the non-reducing end of the chain must be N-sulfated. pnas.orgresearchgate.net This requirement for vicinal N-sulfate groups is absolute for substrate binding. mdpi.compnas.org
Structural studies have revealed that the binding of the substrate to Hsepi induces a significant kink in the polysaccharide chain, forcing the central trisaccharide motif (GlcNS-GlcA/IdoA-GlcNS) deep into the active site cleft. pnas.org Within the active site, the GlcA or IdoA ring is constrained in a boat-like conformation, which facilitates the epimerization reaction. pnas.orgresearchgate.net The enzyme can catalyze the reaction in both directions, converting GlcA to IdoA and vice versa, demonstrating reversibility in in vitro systems. nih.govresearchgate.net
Dermatan Sulfate Epimerases (DS-epi1 and DS-epi2)
The biosynthesis of dermatan sulfate involves the epimerization of D-glucuronic acid to this compound within a chondroitin (B13769445) sulfate backbone, a reaction catalyzed by two homologous enzymes: dermatan sulfate epimerase 1 (DS-epi1) and dermatan sulfate epimerase 2 (DS-epi2). rsc.orgoup.com Both enzymes catalyze the C5-epimerization of GlcA residues, which is the initial and defining step in the formation of IdoA-containing structures in dermatan sulfate. oup.comnih.gov
While both are ubiquitously expressed, DS-epi1 is responsible for the majority of IdoA biosynthesis in most organs, with the exception of the brain, where DS-epi2 is the predominant isozyme. oup.comdiva-portal.org DS-epi1 and DS-epi2 have highly conserved N-terminal epimerase domains. nih.govdiva-portal.org Studies using RNA interference have shown that both enzymes are involved in creating blocks of IdoA residues in fibroblasts, while DS-epi2 can also synthesize hybrid structures where IdoA and GlcA alternate. nih.gov Loss-of-function mutations in the gene for DS-epi1 can lead to disorders such as Ehlers-Danlos syndrome, highlighting the importance of this enzymatic activity. rsc.org
Mechanistic Aspects of Epimerization Reactions
The catalytic mechanism of glucuronyl C5-epimerases involves a reversible proton abstraction and re-addition at the C5 position of the uronic acid. pnas.org This process is facilitated by two key invariant acid/base residues, typically a glutamate (B1630785) and a tyrosine, located on opposite sides of the uronic acid residue in the enzyme's active site. cazypedia.orgpnas.org
The proposed mechanism proceeds through the following steps:
Proton Abstraction: A basic residue (e.g., tyrosine) abstracts the proton from the C5 carbon of the GlcA residue. cazypedia.orgpnas.org
Formation of an Intermediate: This abstraction leads to the formation of a transient, planar enol or enolate intermediate, which is stabilized by resonance. cazypedia.orgpnas.org
Proton Re-addition: An acidic residue (e.g., glutamate) donates a proton back to the C5 carbon, but from the opposite face of the sugar ring. cazypedia.orgpnas.org This re-protonation results in the inversion of stereochemistry at C5, converting the D-glucuronic acid into an this compound residue. researchgate.net
This mechanism is reminiscent of that used by mandelate (B1228975) racemase and certain polysaccharide lyases. pnas.orgrcsb.org The reversibility of the proton abstraction and re-addition allows the enzyme to interconvert between GlcA and IdoA. pnas.orgresearchgate.net
Sequential Enzymatic Modifications during Polysaccharide Elongation
The biosynthesis of this compound-containing glycosaminoglycans is a highly coordinated process that occurs as the polysaccharide chain elongates. The epimerization of GlcA to IdoA does not happen in isolation but is intricately linked with other modification reactions, particularly N-sulfation and O-sulfation. pnas.orgresearchgate.net These sequential modifications are carried out by a suite of Golgi-localized enzymes that may form complexes to ensure the efficient and correct structuring of the final GAG chain. mdpi.compnas.org
Interactions with N-Deacetylase/N-Sulfotransferase
The initial modification of the heparan sulfate backbone is the N-deacetylation and subsequent N-sulfation of N-acetylglucosamine (GlcNAc) residues, a reaction catalyzed by the bifunctional enzyme N-deacetylase/N-sulfotransferase (NDST). mdpi.compnas.org This step is a prerequisite for the action of C5-epimerase. researchgate.net The N-sulfate groups introduced by NDST are critical for the C5-epimerase to recognize and bind to its substrate. pnas.org The clusters of N-sulfated domains created by NDST effectively signal where the epimerization of adjacent GlcA residues should occur. mdpi.comresearchgate.net This interdependence ensures that IdoA is generated in specific, highly sulfated regions of the heparan sulfate chain, which are crucial for protein binding. mdpi.compnas.org
Coupling with 2-O-Sulfotransferase (2OST) Activity
Following the epimerization of GlcA to IdoA, a further modification often occurs: the sulfation at the 2-O position of the newly formed IdoA residue. researchgate.net This reaction is catalyzed by heparan sulfate 2-O-sulfotransferase (2OST). mdpi.comnih.gov There is significant evidence to suggest that the C5-epimerase and 2OST physically interact and form a complex within the Golgi apparatus. mdpi.compnas.org
This coupling of enzymatic activities is thought to be functionally important for several reasons. The 2-O-sulfation of IdoA "locks" the sugar in the IdoA conformation, making the epimerization reaction effectively irreversible in vivo. nih.gov This is because the 2-O-sulfated IdoA is no longer a substrate for the C5-epimerase. nih.gov This enzymatic coupling allows for the efficient and rapid generation of contiguous IdoA2S-containing domains, which are critical binding sites for many proteins, including fibroblast growth factors. mdpi.comnih.gov The 2OST enzyme shows a strong preference for IdoA over GlcA, further ensuring the specific modification of the epimerized residues. mdpi.com
Integrated Biosynthetic Pathways of Heparan Sulfate and Dermatan Sulfate
The biosynthetic pathways for heparan sulfate (HS) and chondroitin/dermatan sulfate (CS/DS) begin in the endoplasmic reticulum and continue in the Golgi apparatus, originating from a common foundational structure. nih.govwikidata.org This process starts with the attachment of a xylose molecule to a specific serine residue on a core protein, followed by the sequential addition of two galactose residues and a glucuronic acid (GlcA) residue, forming a common tetrasaccharide linkage region: GlcA-Gal-Gal-Xyl-Ser. nih.govwikipedia.orgfishersci.ca
The pathways diverge at the next crucial step. nih.govwikipedia.org The addition of an N-acetylglucosamine (GlcNAc) residue by the enzyme EXTL3 commits the growing chain to the HS biosynthetic pathway. wikipedia.orgwikipedia.org Conversely, the addition of an N-acetylgalactosamine (GalNAc) residue directs the chain towards CS/DS biosynthesis. wikipedia.orgfishersci.ca
Following this decision point, the polysaccharide chains undergo elongation. In HS synthesis, a polymerase complex formed by the enzymes EXT1 and EXT2 alternately adds GlcA and GlcNAc units. wikidata.orgfishersci.fi For CS/DS, various chondroitin synthases and chondroitin-polymerizing factor polymerize the chain with repeating GlcA and GalNAc units. wikipedia.orgwikipedia.org
The crucial step of this compound (IdoA) formation occurs after polymerization. This modification involves the epimerization of D-glucuronic acid (GlcA) residues already incorporated into the polysaccharide chain. nih.govmassbank.eufishersci.ca This conversion is catalyzed by different enzymes specific to each pathway. In HS biosynthesis, the enzyme D-glucuronyl C5-epimerase (GLCE) is responsible for converting GlcA to IdoA. nih.govwikipedia.org In the DS pathway, this role is performed by two distinct enzymes, DS-epimerase 1 (DSE) and DS-epimerase 2 (DSEL). mpg.dewikipedia.orgnih.gov This epimerization is often coupled with sulfation, another key modification that creates the highly diverse and functionally specific domains within the mature GAG chains. fishersci.cawikipedia.org
Table 1: Key Steps in the Integrated Biosynthesis of Heparan Sulfate and Dermatan Sulfate
| Biosynthetic Step | Heparan Sulfate (HS) | Dermatan Sulfate (DS) |
|---|---|---|
| Initiation | Common tetrasaccharide linker (GlcA-Gal-Gal-Xyl) attached to a core protein serine residue. nih.gov | Common tetrasaccharide linker (GlcA-Gal-Gal-Xyl) attached to a core protein serine residue. nih.gov |
| Divergence | Addition of N-acetylglucosamine (GlcNAc). wikipedia.org | Addition of N-acetylgalactosamine (GalNAc). fishersci.ca |
| Elongation | Polymerization by EXT1 and EXT2 enzymes, adding alternating GlcA and GlcNAc. wikidata.org | Polymerization by chondroitin synthases, adding alternating GlcA and GalNAc. wikipedia.org |
| This compound Formation | Epimerization of GlcA to IdoA by D-glucuronyl C5-epimerase (GLCE). nih.gov | Epimerization of GlcA to IdoA by DS-epimerase 1 (DSE) and DS-epimerase 2 (DSEL). wikipedia.orgnih.gov |
| Key Co-occurring Modifications | N-deacetylation/N-sulfation, 2-O-sulfation, 6-O-sulfation, 3-O-sulfation. nih.govfishersci.fi | 4-O-sulfation, 6-O-sulfation, 2-O-sulfation. wikipedia.orgwikipedia.org |
Regulation of this compound Formation in Glycosaminoglycan Synthesis
The formation of this compound is a highly regulated process that occurs at the polymer level, rather than at the precursor nucleotide sugar stage. fishersci.ca The activity of the C5-epimerases is tightly controlled by the existing modifications on the GAG chain, the expression of associated enzymes, and their organization within the Golgi apparatus.
A primary regulatory mechanism is the substrate specificity of the epimerases. For heparan sulfate, the C5-epimerase (GLCE) requires the adjacent GlcNAc residue (on the non-reducing side) to be N-sulfated. nih.govnih.govwikipedia.org This N-sulfation, carried out by NDST enzymes, is a prerequisite for GLCE to recognize and act upon the neighboring GlcA residue. fishersci.canih.gov This creates a sequential and interdependent modification process where one enzymatic step enables the next.
In dermatan sulfate synthesis, the formation of IdoA is intricately linked to the 4-O-sulfation of adjacent GalNAc residues. fishersci.cawikipedia.org The enzyme dermatan 4-O-sulfotransferase-1 (D4ST1) is pivotal for the creation of extended blocks of IdoA residues. wikipedia.org Lowering sulfation levels results in a corresponding decrease in the epimerization of GlcA to IdoA, indicating a close functional interplay between the DS-epimerases and D4ST1. fishersci.cawikipedia.org This coupling ensures that specific sulfated IdoA-containing domains, crucial for binding growth factors and other proteins, are formed correctly. wikipedia.org Subsequent sulfation of the newly formed IdoA at the C2 position can further stabilize its conformation. fishersci.be
Finally, the spatial organization of the biosynthetic enzymes within the Golgi is thought to be a key regulatory factor. The concept of a "heparanosome" suggests that the enzymes involved in HS biosynthesis may form a multi-enzyme complex, facilitating the efficient and orderly modification of the growing GAG chain. wikidata.orgfishersci.ca This co-localization would allow for the GAG chain to be passed from one enzyme to the next in a processive manner, ensuring the fidelity of the complex modification patterns, including IdoA formation. wikidata.org
Table 2: Regulatory Factors in this compound Formation
| Regulatory Factor | Heparan Sulfate (HS) | Dermatan Sulfate (DS) |
|---|---|---|
| Substrate Requirement for Epimerase | N-sulfation of the adjacent GlcNAc residue is required for GLCE activity. nih.govnih.gov | Activity is closely coupled with 4-O-sulfation of the adjacent GalNAc residue by D4ST1. wikipedia.org |
| Key Enzymes | D-glucuronyl C5-epimerase (GLCE). wikipedia.org | DS-epimerase 1 (DSE) and DS-epimerase 2 (DSEL). mpg.de |
| Enzyme Regulation | Activity is dependent on prior modification by NDST enzymes. fishersci.ca | Activity is influenced by D4ST1; expression levels of DSE/DSEL vary by tissue and disease state. nih.govwikipedia.org |
| Stabilization of IdoA | 2-O-sulfation of IdoA residues by uronosyl 2-O-sulfotransferase (HS2ST). fishersci.be | 4-O-sulfation of adjacent GalNAc residues and 2-O-sulfation of IdoA residues. wikipedia.orgfishersci.be |
| Supramolecular Organization | Evidence for a multi-enzyme "heparanosome" complex in the Golgi. wikidata.org | Potential for transient interactions between epimerases and sulfotransferases in the Golgi. wikipedia.org |
Catabolism and Enzymatic Degradation of L Iduronic Acid Containing Glycosaminoglycans
Lysosomal Degradation Pathway Overview
The degradation of GAGs, such as dermatan sulfate (B86663) and heparan sulfate, is a stepwise process that takes place in the lysosome, the cell's recycling center. nih.govnih.gov This process begins after GAGs are brought into the cell through endocytosis. glycoforum.gr.jp Inside the lysosome, a collection of enzymes, known as lysosomal hydrolases, work sequentially to break down the GAG chains. mdpi.comoup.com
The degradation process starts with endo-type hydrolases that cleave the long polysaccharide chains into smaller fragments called oligosaccharides. glycoforum.gr.jpoup.com Following this initial breakdown, a series of exoenzymes act on the non-reducing ends of these oligosaccharides, removing one monosaccharide at a time. oup.comresearchgate.net This sequential action continues until the entire GAG chain is reduced to its constituent monosaccharides and inorganic sulfate, which can then be transported out of the lysosome for reuse by the cell. oup.comnih.gov A deficiency in any of these enzymes can halt the degradation process, leading to the accumulation of partially degraded GAGs within the lysosomes, a hallmark of a group of genetic disorders known as mucopolysaccharidoses (MPS). nih.govmdpi.com
Alpha-L-Iduronidase (IDUA) Activity and Specificity
Alpha-L-iduronidase (IDUA) is a key lysosomal enzyme essential for the breakdown of GAGs containing L-iduronic acid. creative-enzymes.comnih.gov A deficiency in this enzyme leads to Mucopolysaccharidosis type I (MPS I). patsnap.compatsnap.com
The primary function of IDUA is to hydrolyze the glycosidic bond at the non-reducing end of GAG chains, specifically cleaving terminal α-L-iduronic acid residues. nih.govwikipedia.orgdrugcentral.org This action is crucial for the continued degradation of the polysaccharide. ontosight.ai The enzyme acts as a retaining glycosidase, meaning it utilizes a double displacement mechanism involving two key carboxylic acid residues at its active site to cleave the bond while retaining the anomeric configuration. nih.govoup.com Structural studies have revealed that a mannose residue from an N-glycan attached to the enzyme itself at asparagine 372 is part of the substrate-binding pocket and directly interacts with the this compound substrate, highlighting a unique role for N-glycosylation in the enzyme's catalytic function. nih.govpnas.orgresearchgate.net
IDUA plays a vital role in the catabolism of both dermatan sulfate and heparan sulfate. patsnap.comscbt.com These two GAGs are major components of the extracellular matrix and cell surfaces. ontosight.ai In the stepwise degradation of these molecules, IDUA is responsible for removing the terminal, non-sulfated α-L-iduronic acid units. researchgate.net Failure to remove this residue prevents further degradation by other lysosomal enzymes, leading to the accumulation of GAG fragments containing terminal this compound. oup.comresearchgate.net This accumulation within lysosomes is the underlying cause of the cellular and tissue dysfunction seen in MPS I. wikipedia.orgresearchgate.net
Cooperative Action of Other Glycosaminoglycan Hydrolases
The complete degradation of this compound-containing GAGs requires the coordinated action of multiple enzymes in addition to IDUA. mdpi.commdpi.com The process is a sequential cascade where the product of one enzyme becomes the substrate for the next. mdpi.com
For instance, in the degradation of heparan and dermatan sulfates, if the terminal this compound residue is sulfated at the C2 position, an enzyme called iduronate-2-sulfatase (IDS) must first remove this sulfate group before IDUA can act. glycoforum.gr.jpresearchgate.net Following the action of IDUA, other enzymes such as β-glucuronidase and various N-acetylhexosaminidases continue the breakdown of the remaining chain. glycoforum.gr.jpontosight.ai This enzymatic teamwork ensures the efficient and complete catabolism of these complex macromolecules. oup.com The process begins with endoglycosidases breaking the long chains into smaller pieces, followed by the sequential action of these exohydrolases. oup.com
Table 1: Key Enzymes in the Catabolism of this compound-Containing GAGs
| Enzyme | Function | GAG Substrate(s) |
| Alpha-L-Iduronidase (IDUA) | Hydrolyzes terminal non-sulfated α-L-iduronic acid residues | Dermatan Sulfate, Heparan Sulfate |
| Iduronate-2-Sulfatase (IDS) | Removes sulfate group from C2 of terminal this compound | Dermatan Sulfate, Heparan Sulfate |
| Heparanase | Endo-β-glucuronidase that cleaves heparan sulfate chains internally | Heparan Sulfate |
| Hyaluronidases | Endoglycosidases that cleave dermatan sulfate chains internally | Dermatan Sulfate |
| β-Glucuronidase | Hydrolyzes terminal β-D-glucuronic acid residues | Heparan Sulfate |
| N-Acetylgalactosamine-4-Sulfatase | Removes sulfate group from N-acetylgalactosamine-4-sulfate | Dermatan Sulfate |
| N-Sulfoglucosamine Sulfohydrolase (SGSH) | Removes sulfate from N-sulfated glucosamine (B1671600) residues | Heparan Sulfate |
Mechanisms of Glycosidic Bond Lability of this compound Residues
The glycosidic bond involving this compound exhibits unusual properties. nih.gov Research has shown that the α-L-iduronosyl bonds in glycosaminoglycans are significantly more labile to acid hydrolysis than the β-D-glucuronosyl bonds, behaving more like glycosidic bonds of neutral sugars. nih.govnih.gov This increased lability is attributed to the conformational flexibility of the this compound ring. This compound can exist in equilibrium between different chair (¹C₄, ⁴C₁) and skew-boat (²S₀) conformations. pnas.orgwikipedia.org This flexibility can influence the stability of the glycosidic linkage and its susceptibility to cleavage, both by enzymatic and chemical means. The specific conformation adopted by the this compound residue within the GAG chain can affect its recognition and processing by enzymes like IDUA. pnas.org
Analytical Methodologies for L Iduronic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of L-iduronic acid, enabling the separation of IdoA-containing molecules from complex biological mixtures and their subsequent quantification.
High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)
High-Performance Liquid Chromatography (HPLC) coupled with Pulsed Amperometric Detection (PAD) is a powerful method for the determination of this compound, typically after acid hydrolysis of IdoA-containing oligosaccharides and polysaccharides. capes.gov.brnih.gov This technique offers high sensitivity and resolution, allowing for the analysis of small amounts of GAGs, which is particularly useful for samples isolated from biological sources. capes.gov.brnih.gov
The method involves the complete hydrolysis of the glycosidic linkages to release the constituent monosaccharides. For HPLC-PAD analysis, optimal hydrolysis is often achieved using 1 M aqueous HCl at 100°C for 4 hours. capes.gov.brnih.gov Following hydrolysis, the mixture of monosaccharides, including this compound, can be separated on a suitable HPLC column, such as a high-performance anion-exchange (HPAEC) column. ag.gov HPAEC-PAD allows for the direct quantification of underivatized carbohydrates at high pH. ag.govncsu.edu The PAD system provides selective detection for electroactive molecules like carbohydrates, minimizing interference from other compounds. ag.gov This approach enables the identification and quantification of monosaccharides, hexosamines, and uronic acids in a single chromatographic run. capes.gov.brnih.gov The method's ability to handle low microgram sample sizes makes it invaluable for glycoconjugate analysis. nih.gov
| Parameter | HPLC-PAD for this compound Analysis |
| Principle | Separation of monosaccharides by HPLC followed by sensitive and selective detection using PAD. |
| Sample Preparation | Acid hydrolysis of IdoA-containing oligosaccharides/polysaccharides (e.g., 1 M HCl, 4h, 100°C). capes.gov.brnih.gov |
| Detection Limit | High sensitivity, suitable for low microgram samples. nih.gov Picomole-level detection is achievable. nih.gov |
| Key Advantages | Good resolution, high sensitivity, rapid analysis, no need for derivatization. capes.gov.brnih.govag.gov |
| Application | Quantitative determination of the carbohydrate composition of glycosaminoglycans and other glycoconjugates. capes.gov.brnih.gov |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are well-established techniques for the compositional analysis of polysaccharides, including the quantification of this compound. nih.gov A critical requirement for GC analysis of non-volatile compounds like uronic acids is their conversion into volatile derivatives. cinz.nzcore.ac.uk Common derivatization methods include the formation of partially methylated alditol acetates (PMAAs) or trimethylsilyl (B98337) (TMS) derivatives. core.ac.uknih.gov
The analysis of uronic acids like IdoA via GC-MS presents challenges because the glycosidic bonds involving these residues are resistant to acid hydrolysis, and the uronic acids themselves can be unstable under these conditions. researchgate.netresearchgate.net To overcome this, a carboxyl-reduction step is often performed prior to hydrolysis, where the uronic acid is converted to its corresponding neutral sugar. cinz.nzresearchgate.net Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), allows the resulting deuterated neutral sugar (e.g., dideuterated idose from iduronic acid) to be distinguished from the naturally occurring neutral sugar by mass spectrometry. davidcwhite.org
For GC-MS analysis, optimal methanolysis conditions for releasing monosaccharides from GAGs have been reported as 4 M HCl in methanol (B129727) at 100°C for 24 hours. capes.gov.brnih.gov The resulting monosaccharide derivatives are then separated on a GC column and identified by their characteristic retention times and mass spectra. nih.govdavidcwhite.org This methodology allows for the simultaneous determination of neutral sugars and uronic acids in a single analysis. nih.gov
| Parameter | GC/GC-MS for this compound Analysis |
| Principle | Separation of volatile derivatives of monosaccharides by GC, with identification and quantification by FID or MS. |
| Sample Preparation | Derivatization is mandatory. Includes carboxyl reduction (often with NaBD₄), acid hydrolysis/methanolysis, and formation of volatile derivatives (e.g., PMAAs, TMS). capes.gov.brnih.govresearchgate.net |
| Methanolysis Condition | 4 M HCl in methanol, 24h, 100°C. capes.gov.brnih.gov |
| Key Advantages | Provides detailed linkage analysis (PMAA method), high resolution, and structural information from mass spectra. nih.govnih.gov |
| Application | Quantitative compositional and linkage analysis of polysaccharides containing this compound. nih.govnih.gov |
Anion-Exchange Chromatography for Polysaccharide Fractionation
Anion-exchange chromatography is a fundamental technique for the purification and fractionation of intact GAGs, such as dermatan sulfate (B86663) and heparan sulfate, which are rich in this compound. researchgate.netnih.govportlandpress.com This method separates molecules based on their net negative charge, which in GAGs is determined by the number and position of sulfate groups and the carboxyl groups of uronic acid residues, including IdoA. researchgate.net
Strong anion-exchange (SAX) columns are frequently used with a salt gradient (e.g., sodium chloride) to elute the GAGs. researchgate.netnih.gov Polysaccharides with a higher charge density bind more tightly to the positively charged stationary phase and thus elute at higher salt concentrations. This allows for the separation of different GAG classes (e.g., heparin, dermatan sulfate) and the fractionation of a single GAG type into populations with varying degrees of sulfation. researchgate.netnih.gov For instance, dermatan sulfate proteoglycans can be effectively separated from heparan sulfate proteoglycans in a single chromatographic step. nih.gov This technique is often the primary stage in the purification of crude polysaccharide extracts and can be performed under denaturing conditions (e.g., with 8 M urea) to disaggregate proteoglycan complexes. nih.govmdpi.com
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods provide invaluable information on the three-dimensional structure and conformation of this compound residues within their native polysaccharide environment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Residues in Oligosaccharides
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the detailed structural characterization of this compound in GAGs. oup.com Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. oup.comrsc.org
NMR is uniquely suited to determine the conformational equilibrium of the IdoA pyranose ring. Unlike most other monosaccharides that exist in a stable chair conformation (⁴C₁), the IdoA residue is conformationally flexible and exists in equilibrium between the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat forms. nih.govportlandpress.com The relative proportions of these conformers are influenced by the sulfation pattern and the nature of the adjacent sugar residues in the oligosaccharide sequence. nih.gov For example, when an IdoA-2-sulfate unit is located within a saccharide sequence, the ¹C₄ and ²S₀ conformations are the major contributors to the equilibrium. nih.gov
Specific proton (¹H) and carbon (¹³C) chemical shifts and coupling constants (J-values) are diagnostic for the presence and conformation of IdoA residues. nih.govnih.gov For instance, the anomeric proton signal of a 2-O-sulfated IdoA (IdoA2S) residue typically appears around 5.2 ppm in the ¹H NMR spectrum. oup.com NMR is also considered the most accurate method for the direct quantification of the ratio of this compound to its epimer, D-glucuronic acid (GlcA), within a GAG sample. oup.comresearchgate.net
| NMR Parameter | Significance in this compound Analysis |
| ¹H Chemical Shifts | Anomeric proton (H1) signals distinguish IdoA from GlcA and are sensitive to sulfation (e.g., ~5.2 ppm for IdoA2S). oup.com |
| ¹³C Chemical Shifts | Provide information on the carbon backbone and are sensitive to sulfation patterns and linkage positions. researchgate.netcdnsciencepub.com |
| ³J Coupling Constants | J-values (e.g., ³JH1,H2) are used to determine the ring conformation of the IdoA residue. nih.govportlandpress.com |
| NOESY | Reveals through-space proton-proton interactions, defining the orientation of adjacent sugar rings and the overall 3D structure. rsc.orgnih.gov |
| Quantitative NMR (qNMR) | Allows for accurate determination of the IdoA/GlcA ratio in GAG preparations. oup.comresearchgate.net |
Colorimetric Assays for Uronic Acid Content Determination
Colorimetric methods provide a foundational approach for quantifying uronic acids. These assays are typically based on the reaction of uronic acids with a chromogenic agent under acidic conditions, resulting in a colored product whose intensity is proportional to the uronic acid concentration. smolecule.com
Carbazole-Borate Assay:
A widely used method for uronic acid determination is the carbazole-borate assay. nih.govresearchgate.net In this reaction, uronic acids are first dehydrated to furfural (B47365) derivatives by concentrated sulfuric acid. These derivatives then react with carbazole (B46965) to produce a pink to purple color, which is measured spectrophotometrically, typically around 525 nm. narod.ru The addition of borate (B1201080) to the sulfuric acid reagent enhances the color yield and can help to differentiate between different uronic acids. nih.govscispace.com Modifications to this method, such as adjusting the reaction temperature, have been developed to improve sensitivity and specificity for particular uronic acids. scribd.com For instance, a lower temperature (55°C) in the presence of borate can increase the sensitivity for mannuronic acid while decreasing it for glucuronic acid. scribd.com
However, the carbazole assay is susceptible to interference from neutral sugars, which can also form colored products, and from proteins that may suppress color development. narod.ruresearchgate.net Therefore, appropriate controls and standards are essential for accurate quantification. narod.ru The sensitivity of the carbazole assay is typically in the microgram range. narod.ruresearchgate.net
3-Phenylphenol (B1666291) Assay:
Another common colorimetric method utilizes 3-phenylphenol (also known as m-hydroxydiphenyl) as the chromogen. smolecule.comnih.gov Similar to the carbazole assay, this method involves the acid-catalyzed formation of a colored complex. smolecule.com The reaction with 3-phenylphenol is considered to be more specific for uronic acids than the carbazole reaction, with reduced interference from neutral sugars. researchgate.netnih.gov The assay involves heating the sample with sodium tetraborate (B1243019) in sulfuric acid, followed by the addition of 3-phenylphenol, and measuring the resulting absorbance at 520 nm. nih.gov Studies have compared the efficacy of different chromogens and have sometimes found 3,5-dimethylphenol (B42653) (DMP) to have higher specificity and selectivity than both carbazole and 3-phenylphenol. researchgate.netnih.govresearchgate.net
Anthrone-Based Assay:
A colorimetric assay using the anthrone (B1665570) reagent has also been developed for the simultaneous quantification of neutral and uronic sugars. nih.govresearchgate.net By measuring the absorbance at two different wavelengths (560 nm and 620 nm) after reaction with anthrone, it is possible to separately quantify uronic acids and neutral sugars in a mixed sample. nih.govresearchgate.net This method has been validated for the analysis of complex biological samples, such as extracellular polymeric substances (EPS) from bacterial aggregates. nih.govresearchgate.net
Table 1: Comparison of Common Colorimetric Assays for Uronic Acid Determination
| Assay | Chromogen | Principle | Typical Wavelength | Key Features |
| Carbazole-Borate | Carbazole | Acid-catalyzed dehydration and reaction to form a colored product. nih.govnarod.ru | 525 nm narod.ru | Borate enhances color; susceptible to neutral sugar interference. nih.govnarod.ru |
| 3-Phenylphenol | 3-Phenylphenol | Acid-catalyzed reaction to form a colored complex. smolecule.comnih.gov | 520 nm nih.gov | Generally more specific than the carbazole assay. researchgate.netnih.gov |
| Anthrone | Anthrone | Dual wavelength measurement to differentiate uronic and neutral sugars. nih.govresearchgate.net | 560 nm & 620 nm nih.govresearchgate.net | Allows for simultaneous quantification of different sugar types. nih.govresearchgate.net |
Methods for Qualitative and Quantitative Analysis in Complex Biological Samples
While colorimetric assays provide a good estimate of total uronic acid content, more sophisticated methods are required for the detailed qualitative and quantitative analysis of this compound within complex biological samples, where it often exists as part of larger polysaccharide chains.
Chromatographic Techniques:
Chromatography is a cornerstone for the detailed analysis of this compound-containing GAGs. These methods typically involve the enzymatic or chemical depolymerization of the GAGs into smaller oligosaccharides or disaccharides, which are then separated and quantified.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the disaccharides produced from GAG digestion. nih.govresearchgate.net Reverse-phase HPLC (RP-HPLC) coupled with UV detection or fluorescence detection after derivatization with a fluorescent tag like 2-aminoacridone (B130535) (AMAC) is commonly used. rpi.edu This approach allows for the separation of various disaccharide units, providing a detailed profile of the GAG composition, including the relative amounts of this compound and its epimer, D-glucuronic acid. rpi.eduoup.com A method involving the reduction of uronic acids prior to depolymerization can improve the yield of monosaccharides for analysis by HPLC, with detection limits in the picomole range. capes.gov.br
Gas-Liquid Chromatography (GLC): GLC, often coupled with mass spectrometry (GC-MS), is another established method for monosaccharide composition analysis. researchgate.netnih.govnih.gov For uronic acid analysis, the polysaccharide is typically hydrolyzed, and the resulting monosaccharides are converted to volatile derivatives, such as alditol acetates, before separation and detection. researchgate.netresearchgate.net While effective, GLC analysis can sometimes lead to the formation of artifacts; for instance, iditol hexaacetate can be generated from this compound during standard sample preparation for neutral sugar analysis. oup.com Despite being time-consuming, GLC is considered a very precise method for uronic acid estimation. researchgate.netnih.gov
Mass Spectrometry (MS):
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the analysis of GAG-derived disaccharides. rpi.edu Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing these charged and polar molecules. rpi.edu LC-MS enables the identification and quantification of specific disaccharide isomers, offering detailed structural information about the original GAG chain, including the sulfation patterns of this compound residues. rpi.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful non-destructive technique for the structural characterization of GAGs. usbio.netgoogle.com Both one-dimensional and two-dimensional NMR experiments can provide detailed information about the monosaccharide composition, including the anomeric configuration and the conformational equilibrium of this compound residues within the polysaccharide chain. usbio.netgoogle.com Proton NMR can be used to track the conformational changes of this compound between its chair and skew-boat forms. usbio.net
Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA-based methods can be employed for the detection of molecules containing this compound, such as the enzyme alpha-L-iduronidase (IDUA), which is involved in the catabolism of dermatan sulfate and heparan sulfate. mybiosource.com These sandwich immunoassays offer high sensitivity and specificity for the target analyte in biological samples. mybiosource.com
Table 2: Advanced Analytical Techniques for this compound Research
| Technique | Principle | Application | Advantages |
| HPLC | Separation of enzymatically digested GAG fragments based on their physicochemical properties. nih.gov | Quantitative disaccharide analysis of GAGs. researchgate.netrpi.edu | High resolution and sensitivity, especially with fluorescence detection. rpi.edu |
| GC-MS | Separation and identification of volatile monosaccharide derivatives. researchgate.netnih.gov | Precise monosaccharide composition analysis. researchgate.netnih.gov | High precision and accuracy. researchgate.netnih.gov |
| LC-MS | Separation of disaccharides coupled with mass-based detection and identification. rpi.edu | Detailed structural characterization and quantification of GAGs. rpi.edu | High sensitivity and specificity for isomeric forms. rpi.edu |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. google.com | Determination of GAG composition and this compound conformation. usbio.netgoogle.com | Non-destructive, provides detailed structural information. google.com |
| ELISA | Immunoassay using antibodies to detect specific target molecules. mybiosource.com | Quantification of related enzymes like alpha-L-iduronidase. mybiosource.com | High sensitivity and specificity for the target analyte. mybiosource.com |
Synthetic and Chemoenzymatic Strategies for L Iduronic Acid and Its Oligosaccharides
Chemical Synthesis Approaches for L-Iduronic Acid Building Blocks
The synthesis of this compound building blocks, or synthons, is a key challenge in the chemical synthesis of heparin and heparan sulfate (B86663) oligosaccharides. nih.gov The majority of synthetic routes commence from more abundant D-sugars, necessitating a stereochemical inversion at the C-5 position to achieve the L-ido configuration.
Stereoselective Inversion of Configuration at C-5 from D-Glucuronic Acid Derivatives.wikipedia.orgnih.gov
A prevalent strategy for synthesizing this compound derivatives involves the C-5 epimerization of corresponding D-glucuronic acid precursors. nih.gov This approach is inspired by the biosynthetic pathway of heparin and heparan sulfate, where D-glucuronic acid residues are converted to this compound units at the polymer level. researchgate.net
One of the more direct methods for achieving C-5 inversion is through free radical reduction of a C-5 bromide derived from a protected D-glucuronic acid. researchgate.net The process typically involves an initial photobromination step to introduce a bromine atom at the C-5 position, followed by a radical reduction. jst.go.jp
The choice of the radical reducing agent and the protecting groups on the sugar ring can significantly influence the stereoselectivity of the reduction, which dictates the ratio of the desired L-ido product to the starting D-gluco epimer. For instance, the reduction of a C-5 bromide using tributyltin hydride has been shown to be dependent on the anomeric substituent. researchgate.net In one study, the reduction of methyl (5R)-1,2,3,4-tetra-O-acetyl-5-C-bromo-β-D-glucuronate with tributyltin hydride yielded a mixture of the L-iduronate and D-glucuronate products. jst.go.jp A more favorable outcome was achieved using tris(trimethylsilyl)silane (B43935) as the reducing agent, which provided a higher yield of the desired L-iduronate. jst.go.jp
The nature of the protecting groups also plays a crucial role. Research has demonstrated that acetate (B1210297) protecting groups can lead to higher L-ido selectivity compared to benzoate (B1203000) groups in certain free radical reduction reactions. uq.edu.au
Table 1: Comparison of Radical Reducing Agents for C-5 Epimerization
| Precursor | Radical Reducing Agent | Product Ratio (L-ido:D-gluco) | Combined Yield | Reference |
|---|---|---|---|---|
| Methyl (5R)-1,2,3,4-tetra-O-acetyl-5-C-bromo-β-D-glucuronate | Tributyltin hydride | - | - | jst.go.jp |
| Methyl (5R)-1,2,3,4-tetra-O-acetyl-5-C-bromo-β-D-glucuronate | Tris(trimethylsilyl)silane | 3:1 | 74% | jst.go.jpethz.ch |
| Peracetylated 5-C-bromide | Tributyltin hydride/Triethylborane | 1:1.4 | 75% | uq.edu.au |
| Perbenzoylated 5-C-bromide | Tributyltin hydride/Triethylborane | 2.0:1 | 94% | uq.edu.au |
An alternative and effective method for C-5 epimerization involves a hydroboration-oxidation sequence performed on a 5,6-unsaturated derivative of a D-glucopyranose. jst.go.jp This strategy begins with the formation of a double bond between C-5 and C-6, typically through an elimination reaction of a 6-iodo or 6-bromo D-glucopyranose derivative. jst.go.jp The subsequent hydroboration of the resulting 5-enopyranoside, followed by oxidation, leads to the formation of the L-ido configured product. mdpi.com
De Novo Synthesis from Simpler Monosaccharides (e.g., L-Arabinose, D-Xylose).diva-portal.org
De novo synthesis offers an alternative to the C-5 inversion strategies, building the this compound scaffold from smaller, achiral, or simpler chiral precursors. These approaches provide flexibility in introducing various protecting groups at specific positions.
One such de novo strategy starts from the readily available and inexpensive D-xylose. researchgate.net A key step in this synthesis involves the stereoselective elongation of a C5-dialdehyde derived from D-xylose. A highly diastereoselective MgBr₂·OEt₂-mediated cyanation has been utilized to construct the L-ido configuration. researchgate.netnih.gov This approach has been successful in producing orthogonally protected this compound building blocks. researchgate.net
Preparation of Differentially Protected this compound Synthons.researchgate.netnih.gov
The synthesis of complex GAG oligosaccharides requires this compound building blocks with a specific arrangement of protecting groups. These "differentially protected" synthons allow for selective chemical modifications at various positions of the sugar ring during the assembly of the oligosaccharide chain.
Several strategies have been developed to prepare these crucial intermediates. One approach involves a divergent de novo synthesis from a common precursor, allowing for the creation of multiple, differentially protected this compound thioglycosides. nih.gov Another effective method starts from the readily available 1,2-O-isopropylidene-6,3-D-glucuronolactone, using a pivaloyl group as a permanent protecting group for hydroxyls, to yield differentially protected this compound derivatives in a relatively short number of steps. researchgate.net The use of glycals as versatile intermediates has also been explored. D-glucuronic acid glycals can be synthesized and then epimerized at C-5 under basic conditions to provide access to the corresponding this compound glycals, which can be further transformed into various glycosylating agents. lookchem.com
Glycosylation Chemistry for this compound Incorporation into Oligosaccharides
The incorporation of this compound into a growing oligosaccharide chain presents a significant challenge due to the steric hindrance and the electron-withdrawing nature of the carboxyl group at C-5, which can deactivate the anomeric center. rsc.org The stereoselective formation of the α-glycosidic linkage, which is the natural configuration in heparin and heparan sulfate, is a primary goal. jst.go.jp
Various glycosyl donors have been developed to facilitate this crucial step. Trichloroacetimidates and n-pentenyl glycosides of this compound have proven to be efficient donors, leading to high-yielding synthesis of disaccharide building blocks for heparin, heparan sulfate, and dermatan sulfate-related oligosaccharides. nih.gov In contrast, thioethyl, thiophenyl, and fluoride (B91410) glycosyl donors have been found to be less effective in some cases. nih.gov
The choice of protecting groups on the this compound donor is also critical. The presence of a C-2 acyl group, such as an acetate, generally promotes the exclusive formation of the desired 1,2-trans glycosidic linkage through neighboring group participation. researchgate.net Additionally, the use of conformationally restricted this compound donors, such as [2.2.2] L-ido lactone thioglycosides, has emerged as a powerful strategy. acs.orgnih.gov These "disarmed" donors can be activated for glycosylation, and the strategy allows for an iterative approach to extend the oligosaccharide chain without the need for anomeric manipulation between glycosylation steps. acs.orgnih.gov
Development and Evaluation of this compound Glycosyl Donors
The synthesis of this compound-containing oligosaccharides heavily relies on the availability of suitable glycosyl donors. Researchers have explored various synthetic routes to produce these crucial building blocks. One approach involves the conversion of commercially available diacetone α-D-glucose through a series of functional group transformations to form an L-iduronate donor. researchgate.net Another strategy starts from D-glucose, converting it to an L-ido cyanohydrin, which is then further modified to create an this compound acceptor. researchgate.net
Several types of this compound glycosyl donors have been developed and assessed, including those with acyl protecting groups at the C-2 position. researchgate.net Thioglycosides, glycosyl halides (like bromides and chlorides), and trichloroacetimidates are common examples of these donors. diva-portal.orgresearchgate.net The choice of protecting groups and the donor type significantly influences the stereochemical outcome of the glycosylation reaction. For instance, the presence of a C-2 acyl group in L-ido-configured donors has been generally found to promote the formation of 1,2-trans glycosidic linkages, a phenomenon attributed to neighboring group participation. researchgate.netdiva-portal.org However, studies have also shown that glycosylations with L-ido-configured thioglycoside donors can result in incomplete stereocontrol, yielding a mixture of both 1,2-trans and 1,2-cis products. researchgate.net This suggests that neighboring group participation may be less influential in these specific reactions. researchgate.net
Researchers have also investigated the use of n-pentenyl orthoesters as this compound donors. cicbiomagune.es A systematic evaluation of various donor systems with a consistent set of acceptors is crucial for creating a detailed map of structure-reactivity-stereoselectivity relationships. universiteitleiden.nl
Stereoselective α-L-Iduronidation Techniques
Achieving stereoselectivity, particularly the formation of the desired α-L-anomer (a 1,2-trans glycosidic linkage), is a primary challenge in the synthesis of this compound-containing oligosaccharides. researchgate.netuniversiteitleiden.nl The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the donor, the type of leaving group, the promoter used, the protecting group pattern, the solvent, and the temperature. diva-portal.org
Neighboring group participation, where a C-2 acyl group stabilizes the intermediate oxacarbenium ion, typically directs the incoming nucleophile to form the 1,2-trans-glycoside. diva-portal.orgresearchgate.net However, when a non-participating group is present at C-2, achieving high stereoselectivity becomes more challenging, often resulting in a mixture of anomers. researchgate.net
To address this, various techniques have been developed. One established method for creating 1,2-cis-interglycosidic linkages is the in situ anomerization procedure. diva-portal.org For α-L-iduronidation, researchers have identified glycosyl donors and reaction conditions that, while not completely exclusive, show improved selectivity for the desired α-anomer. researchgate.net Interestingly, the complexity of the acceptor molecule also plays a role; glycosylations with more complex monosaccharide acceptors have been shown to yield exclusively the 1,2-trans products under the same conditions that produced mixtures with simpler acceptors. researchgate.net Furthermore, the conformation of the acceptor molecule is critical. It has been demonstrated that locking a D-glucuronic acid acceptor in a ¹C₄ chair conformation leads to excellent α-selectivity in glycosylations with glucosazide donors. universiteitleiden.nl
Chemoenzymatic Synthesis of Heparin and Heparan Sulfate Oligosaccharides
Chemoenzymatic synthesis has emerged as a powerful strategy for producing heparin and heparan sulfate (HS) oligosaccharides, combining the flexibility of chemical synthesis with the high specificity of enzymatic reactions. d-nb.infosci-hub.se This approach mimics the natural biosynthetic pathway of these complex molecules. sci-hub.se
The biosynthesis of heparin and heparan sulfate begins with the formation of a polysaccharide backbone composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). d-nb.info This backbone is then modified by a series of enzymes, including N-deacetylase/N-sulfotransferase (NDST), C5-epimerase, and various O-sulfotransferases (2-OST, 6-OST, and 3-OST). nih.govresearchgate.net The C5-epimerase is responsible for converting GlcA residues to this compound (IdoA). nih.govsigmaaldrich.com
Two main strategies have been developed for the chemoenzymatic synthesis of these oligosaccharides. The first involves the chemoenzymatic modification of a polysaccharide backbone, such as heparosan produced by fermentation, to create a mixture of heparin-like molecules. rsc.org The second strategy utilizes the iterative, enzyme-catalyzed elongation of an acceptor glycan with nucleotide sugar donors, followed by chemoenzymatic modifications to produce single, pure heparin or heparan sulfate oligosaccharides. rsc.org This latter approach has been successfully used to synthesize a library of 66 structurally defined HS and heparin oligosaccharides with varying sulfation patterns and sizes. rpi.edunih.gov
Enzymatic Assembly of this compound-Containing Disaccharide Units
The enzymatic assembly of disaccharide units containing this compound is a key step in the chemoenzymatic synthesis of heparin and heparan sulfate. This process relies on the sequential action of various enzymes.
The synthesis often starts with a chemically synthesized oligosaccharide primer that can be enzymatically extended. d-nb.info For instance, a hexasaccharide terminating in a GlcA moiety can serve as a primer for extension by bifunctional glycosyltransferases like PmHS2, which can act as both an α1,4-N-acetylglucosaminyltransferase and a β1,4-glucuronyltransferase. d-nb.info
Following the backbone assembly, the crucial epimerization of GlcA to IdoA is carried out by C5-epimerase. researchgate.net This enzyme typically acts on GlcA residues flanked by N-sulfated glucosamine (B1671600) groups. nih.gov The subsequent sulfation of the newly formed IdoA at the C-2 position by 2-O-sulfotransferase (2-OST) helps to lock the L-ido configuration and prevent back-epimerization to GlcA. glycoforum.gr.jp
This enzymatic assembly allows for precise control over the structure of the resulting oligosaccharide. For example, by controlling the substrate structure, the location of enzymatic modification can be directed. In one study, the C5-epimerase selectively modified the GlcA unit closer to the reducing end of a heptasaccharide precursor. nih.gov
Strategies for Gram-Scale Preparation and Industrial Relevance
The ability to produce heparin and heparan sulfate oligosaccharides on a gram scale is crucial for their development as therapeutic agents and for detailed structure-activity relationship studies. nih.govresearchgate.net While total chemical synthesis has proven valuable for preparing pure saccharides on a milligram to gram scale, scaling up to multi-kilogram production for industrial applications presents significant technical challenges. nih.gov
Chemoenzymatic synthesis offers a more scalable and cost-effective alternative to purely chemical methods. rsc.org A key advantage is the avoidance of using purified UDP-sugars, which are expensive. rsc.org Strategies to improve the industrial viability of chemoenzymatic synthesis focus on several key areas:
Enzyme Immobilization: Immobilizing enzymes on solid supports allows for their repeated and continuous use, facilitates the separation of the enzyme from the product, and significantly reduces processing costs. rsc.org
Cofactor Regeneration: The development of systems for regenerating expensive cofactors, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, is essential for large-scale synthesis. rsc.org
Optimized Reaction Conditions: Systematic exploration of factors like enzyme expression, protein engineering to improve biocatalysts, and optimization of the order of enzymatic reactions has led to the successful multi-gram scale synthesis of low-molecular-weight heparins (LMWHs). sci-hub.se
These advancements have paved the way for the gram-scale synthesis of bioengineered heparin that is chemically and biologically similar to the porcine-derived product currently used in clinical practice. pnas.org This bioengineered heparin also has the potential to be converted into LMWHs like enoxaparin, offering a safer and more reliable supply chain for these critical anticoagulant drugs. pnas.org
Exploration of Natural Sources for this compound Extraction
While chemical and chemoenzymatic syntheses are the primary methods for obtaining pure this compound and its derivatives, researchers have also explored its extraction from natural sources. However, this compound is not readily accessible from natural sources in large quantities. researchgate.net
Animal Sources: Dermatan sulfate, a glycosaminoglycan found in animal tissues, contains this compound. google.comscielo.br It is primarily composed of repeating disaccharide units of this compound and N-acetylgalactosamine-4-sulfate. google.com Mammalian tissues, particularly from pigs, are a source for extracting dermatan sulfate. google.com Acharan sulfate, another IdoA-containing polysaccharide, has been isolated from the giant African snail, Achatina fulica. thieme-connect.com
Microbial Sources: Sulfated polysaccharides are rarely found in microbes, possibly due to the lack of the highly compartmentalized cellular structures that are involved in their biosynthesis in eukaryotes. thieme-connect.com However, some bacteria from the genus Cyanobacterium can produce sulfated exopolysaccharides (EPSs) that contain uronic acids. mdpi.com
Algal Sources: Green algae of the Ulva species, commonly known as sea lettuce, produce a sulfated polysaccharide called ulvan. sci-hub.semdpi.com Ulvan is a complex heteropolysaccharide composed mainly of rhamnose, glucuronic acid, xylose, and, importantly, this compound. sci-hub.semdpi.com The presence of IdoA in the ulvan backbone was confirmed in 1997. uminho.pt The composition of ulvan can vary depending on the species, geographical location, and extraction method. uminho.pt Extraction is typically performed using hot water. mdpi.comd-nb.info While ulvan from Ulva linza has been found to contain a relatively low amount of iduronic acid (3.5%), its extraction from this renewable biomass offers a potential alternative to complex and costly synthetic procedures. researchgate.netsci-hub.se
L Iduronic Acid in Lysosomal Storage Disorders Research
Mucopolysaccharidosis Type I (MPS I) Etiology and Pathogenesis
Mucopolysaccharidosis type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder that exemplifies the critical role of L-iduronic acid metabolism. sc.govoup.com The disease presentation ranges from a severe form, historically known as Hurler syndrome, to more attenuated forms, referred to as Hurler-Scheie and Scheie syndromes. sc.govyoutube.com
The underlying cause of MPS I is a deficiency of the lysosomal enzyme alpha-L-iduronidase (IDUA). nih.govnih.govhrsa.gov This enzyme is responsible for the hydrolysis of terminal alpha-L-iduronic acid residues from the non-reducing ends of two specific GAGs: heparan sulfate (B86663) and dermatan sulfate. nih.govnih.govnih.gov The genetic basis for this deficiency lies in mutations within the IDUA gene, which provides the instructions for synthesizing the IDUA enzyme. sc.govhrsa.govyoutube.com Without sufficient IDUA activity, the normal stepwise degradation of these GAGs within the lysosomes is halted. nih.govhrsa.gov
The enzymatic block caused by IDUA deficiency leads to the progressive accumulation of heparan sulfate and dermatan sulfate within the lysosomes of cells throughout the body. nih.govnih.gov This intralysosomal storage results in cellular engorgement, organomegaly, tissue destruction, and ultimately, multi-system organ dysfunction. nih.govdroracle.ai The widespread accumulation of these GAGs is directly responsible for the clinical manifestations of MPS I, which can include coarse facial features, skeletal abnormalities, corneal clouding, cardiac disease, and in severe cases, progressive neurodegeneration. sc.govnih.govyoutube.com The levels of heparan sulfate and dermatan sulfate in urine are often significantly elevated in individuals with MPS I and serve as key diagnostic biomarkers. youtube.comdroracle.ai
| Feature | Description |
| Disease | Mucopolysaccharidosis Type I (MPS I) |
| Affected Enzyme | Alpha-L-Iduronidase (IDUA) |
| Genetic Basis | Autosomal recessive mutations in the IDUA gene sc.govhrsa.gov |
| Accumulated Substrates | Heparan Sulfate and Dermatan Sulfate nih.govnih.gov |
| Pathophysiology | Lysosomal accumulation of GAGs leading to cellular and organ dysfunction sc.govnih.gov |
Mucopolysaccharidosis Type II (MPS II) Molecular Basis
Mucopolysaccharidosis type II (MPS II), also known as Hunter syndrome, is another lysosomal storage disorder intricately linked to this compound metabolism. It is an X-linked recessive disorder, primarily affecting males. orpha.nettaylorandfrancis.comyoutube.com
The molecular basis of MPS II is a deficiency of the enzyme iduronate-2-sulfatase (I2S). orpha.nettaylorandfrancis.comstocktitan.nethrsa.gov This enzyme is crucial for the breakdown of heparan sulfate and dermatan sulfate. orpha.nettaylorandfrancis.comstocktitan.net Specifically, I2S removes sulfate groups from this compound residues within these GAGs. This enzymatic step is essential for their subsequent degradation. The absence or reduced activity of I2S, due to mutations in the IDS gene, leads to the lysosomal accumulation of both heparan sulfate and dermatan sulfate. orpha.netstocktitan.nethrsa.gov This accumulation drives the progressive, multi-systemic pathology characteristic of Hunter syndrome, which shares clinical features with MPS I but also has distinct manifestations. youtube.comstocktitan.net
| Feature | Description |
| Disease | Mucopolysaccharidosis Type II (MPS II) / Hunter Syndrome |
| Affected Enzyme | Iduronate 2-Sulphatase (I2S) orpha.nettaylorandfrancis.comstocktitan.net |
| Genetic Basis | X-linked recessive mutations in the IDS gene orpha.netstocktitan.nethrsa.gov |
| Accumulated Substrates | Heparan Sulfate and Dermatan Sulfate orpha.netstocktitan.net |
| Pathophysiology | Lysosomal storage of GAGs causing progressive damage to multiple organs and tissues youtube.comstocktitan.net |
Investigation of Therapeutic Strategies Targeting this compound Metabolism
The central role of this compound-containing GAGs in the pathogenesis of MPS I and II has made their metabolic pathways a key target for therapeutic intervention.
Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the rate of biosynthesis of the accumulating substrate to match the impaired rate of its degradation. mdpi.comwikipedia.org For lysosomal storage disorders like MPS I, the goal of SRT is to reduce the production of heparan sulfate and dermatan sulfate, thereby lessening their accumulation in the lysosomes. nih.gov
One research approach has focused on inhibiting the formation of this compound itself. A study explored the potential of the drug ebselen to inhibit the enzymes responsible for producing this compound in GAGs. nih.gov The findings from this preclinical study are summarized below:
| Research Finding | Outcome |
| In vitro effect of ebselen on MPS I fibroblasts | Ebselen was found to inhibit the formation of this compound in chondroitin (B13769445)/dermatan sulfate. nih.gov |
| Impact on GAG accumulation in cultured cells | Treatment with ebselen reduced the accumulation of chondroitin/dermatan sulfate and promoted GAG degradation in MPS I fibroblasts. nih.gov |
| In vivo studies | While ebselen showed effects in early Xenopus embryos, it did not successfully reduce the GAG burden in a mouse model of MPS I. nih.gov |
These findings suggest that targeting the biosynthesis of this compound is a viable concept for substrate reduction therapy in MPS I, although further research is needed to identify more effective compounds for in vivo applications. nih.gov The development of genetic substrate reduction therapies (gSRT), which use nucleic acids to downregulate genes involved in substrate biosynthesis, represents another evolving area of investigation for diseases like MPS I. ehu.eus
Identification and Characterization of Biosynthesis Inhibitors (e.g., Ebselen)
Substrate reduction therapy (SRT) is an alternative therapeutic approach for lysosomal storage disorders such as Mucopolysaccharidosis type I (MPS-I). This strategy aims to inhibit the biosynthesis of accumulating glycosaminoglycans (GAGs) to reduce the substrate burden on the deficient enzyme, α-L-iduronidase.
Identification of Ebselen
In the search for inhibitors of this compound formation, a screening of the Prestwick library, which contains 1,200 drugs or prospective drugs, was conducted. nih.gov This screening aimed to identify compounds that inhibit Dermatan sulfate epimerase 1 (DS-epi1), the primary enzyme responsible for the biosynthesis of iduronic acid in chondroitin/dermatan sulfate (CS/DS). nih.gov The screening identified 15 compounds that inhibited DS-epi1 activity by at least 30% at a 50 μM concentration. nih.gov Among these, Ebselen and Amphotericin B were the most effective, showing over 90% inhibition of DS-epi1 activity. nih.gov
Characterization of Ebselen's Inhibitory Action
Ebselen was identified as a potent inhibitor of the glucuronyl C5-epimerases involved in the biosynthesis of both CS/DS and heparan sulfate (HS). nih.govoup.com Specifically, it inhibits three key enzymes responsible for iduronic acid biosynthesis:
Dermatan sulfate epimerase 1 (DS-epi1) nih.gov
Heparan sulfate epimerase (HSepi) nih.gov
Dermatan 4-O-sulfotransferase 1 (D4ST1) , which synthesizes structures containing 4-O-sulfated N-acetyl-galactosamine and iduronic acid. nih.gov
The calculated IC50 values were 7 μM for DS-epi1, 0.8 μM for HSepi, and 1.5 μM for D4ST1. nih.gov Further investigation into its mechanism of action revealed that Ebselen acts as an irreversible and noncompetitive inhibitor of DS-epi1. nih.gov This is likely achieved through the covalent binding of Ebselen to thiol groups in cysteine residues of the enzyme. nih.gov
Detailed Research Findings
In Vitro Studies: Research using cultured fibroblasts from MPS-I patients demonstrated that Ebselen efficiently inhibits the formation of iduronic acid during CS/DS synthesis. nih.govoup.com Treatment with Ebselen led to a significant reduction in the accumulation of CS/DS and also promoted the degradation of stored GAGs. nih.govoup.com In one study, treating MPS-I fibroblasts with Ebselen resulted in a concentration-dependent decrease in labeled GAGs, with a 41% reduction observed at a concentration of 40 μM compared to untreated cells. nih.gov
In Vivo Studies: Studies in Xenopus embryos showed that Ebselen mimicked the effects of downregulating DS-epimerase 1, further suggesting that it inhibits iduronic acid production in a living organism. nih.gov However, despite the promising results in cell cultures and embryo models, Ebselen treatment failed to reduce the accumulation of CS/DS and total GAGs in a mouse model of MPS-I. nih.govresearchgate.net
Limitations and Future Directions
Although Ebselen proved to be an effective inhibitor of this compound biosynthesis in vitro, its application for MPS-I is hindered by its multiple pharmacological effects. researchgate.netoup.com Ebselen is known to have a multi-target spectrum, including anti-inflammatory and antioxidant properties, which raises concerns about its suitability for long-term therapeutic use in MPS-I. nih.govoup.com Consequently, while Ebselen itself is not being pursued as a direct treatment, the research has provided a valuable proof-of-concept for substrate reduction therapy targeting iduronic acid biosynthesis. nih.gov This has encouraged further studies to identify novel, more specific inhibitors of DS-epi1 that may hold therapeutic potential for MPS-I patients. oup.comnih.gov
Future Directions and Emerging Research Avenues
Advanced Conformational Studies and Multiscale Modeling
The conformational plasticity of the L-iduronic acid ring is a hallmark of its chemical identity and biological activity. oup.com Unlike most other pyranose sugars that exist in stable chair conformations, IdoA in solution is a dynamic equilibrium of multiple conformers, primarily the 1C4 and 4C1 chair forms and the 2S0 skew-boat conformation. wikipedia.orgnih.gov The relative populations of these conformers are exquisitely sensitive to the surrounding chemical environment, including the pattern of sulfation on the IdoA residue itself and on neighboring saccharide units. nih.gov This conformational adaptability is crucial for the specific interactions of GAGs with a diverse range of proteins. oup.com
Future research in this area is moving towards more sophisticated and computationally intensive methods to map the conformational landscape of IdoA-containing oligosaccharides with unprecedented detail. Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, coupled with force-field calculations, will continue to be instrumental in refining our understanding of these conformational equilibria in solution. nih.gov
| Research Focus | Key Techniques | Expected Outcomes |
| High-resolution conformational analysis | Advanced NMR spectroscopy, X-ray crystallography | Precise determination of IdoA conformer populations and their modulation by local chemical environment. nih.gov |
| Multiscale molecular modeling | Quantum mechanics, molecular dynamics, coarse-graining | Predictive models of GAG structure, dynamics, and interactions with proteins. manchester.ac.uknih.gov |
| Conformational dynamics and function | Integrated computational and experimental approaches | Elucidation of the link between IdoA flexibility and the biological activity of GAGs. oup.com |
Development of Novel Synthetic Methodologies for Structurally Defined this compound Oligosaccharides
A significant bottleneck in the study of this compound has been the difficulty in obtaining structurally well-defined oligosaccharides. nih.gov Neither IdoA nor its parent sugar, L-idose, are readily available from commercial sources, necessitating complex and often low-yielding chemical syntheses. nih.govresearchgate.net The development of efficient and scalable synthetic routes to IdoA-containing oligosaccharides is therefore a critical area of future research.
Recent advances in carbohydrate chemistry are paving the way for more innovative and efficient synthetic strategies. acs.orgresearchgate.net Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, are particularly promising. d-nb.infonih.govnih.gov These methods allow for the controlled introduction of IdoA and specific sulfation patterns, yielding homogenous oligosaccharides for detailed structure-function studies. bohrium.com
Furthermore, the development of automated oligosaccharide synthesis platforms is set to revolutionize the field. nih.gov These technologies will enable the rapid and systematic synthesis of libraries of IdoA-containing oligosaccharides, facilitating a more comprehensive exploration of their biological activities.
| Synthetic Approach | Advantages | Challenges |
| Chemical Synthesis | High degree of control over structure | Often lengthy, complex, and low-yielding. nih.gov |
| Chemoenzymatic Synthesis | High specificity and efficiency | Requires the availability of suitable enzymes. d-nb.info |
| Automated Synthesis | High-throughput and rapid | Initial setup and optimization can be complex. nih.gov |
High-Throughput Screening for Modulators of this compound Biosynthesis and Function
The enzymes responsible for the biosynthesis of this compound, particularly the C5-epimerases that convert D-glucuronic acid to this compound, represent attractive targets for therapeutic intervention. nih.govnih.gov Dysregulation of IdoA content in GAGs is implicated in a number of diseases, including lysosomal storage disorders like mucopolysaccharidosis type I (MPS-I). nih.govoup.comnih.govdntb.gov.ua
High-throughput screening (HTS) platforms are being developed to identify small molecule modulators of these biosynthetic enzymes. nih.gov For instance, screening of compound libraries has led to the identification of inhibitors of dermatan sulfate (B86663) epimerase 1 (DS-epi1), a key enzyme in the production of IdoA in dermatan sulfate. nih.govoup.com Such inhibitors have shown promise in reducing the accumulation of GAGs in cellular models of MPS-I. nih.govnih.gov
Future HTS campaigns will likely employ more sophisticated and physiologically relevant assay formats, moving beyond simple enzyme inhibition to assess the downstream cellular consequences of modulating IdoA biosynthesis. researchgate.net These efforts will be crucial for the discovery of novel therapeutic agents for a range of IdoA-related pathologies.
Systems Glycobiology Approaches to Elucidate this compound's Integrated Roles
To fully comprehend the multifaceted roles of this compound, it is essential to study it within the broader context of the entire glycome and its interactions with other cellular components. iduron.co.ukresearchgate.net Systems glycobiology, which integrates high-throughput "omics" technologies with computational and network analysis, provides a powerful framework for achieving this holistic understanding. nih.govresearchgate.net
Glycomics approaches, which involve the systematic analysis of the complete set of glycans in a biological system, will be instrumental in mapping the distribution and abundance of IdoA-containing GAGs in different tissues and disease states. nih.govescholarship.org When combined with proteomics, these studies can reveal the specific proteoglycans that carry IdoA-rich GAG chains and how their expression and modification change in response to various stimuli.
The ultimate goal of systems glycobiology is to construct predictive models of how the complex interplay between IdoA-containing GAGs and their protein partners governs cellular behavior and organismal physiology. nih.gov This will undoubtedly uncover novel functions for this compound and open up new avenues for therapeutic intervention.
Exploration of this compound-Based Glycomimetics for Research Tool Development
Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. The development of this compound-based glycomimetics is a burgeoning area of research with significant potential for the creation of valuable research tools and therapeutic leads. researchgate.net By systematically modifying the structure of IdoA, researchers can probe the specific structural features that are critical for its biological activity.
For example, synthetic analogs of IdoA-containing oligosaccharides can be used to investigate the structure-activity relationships of GAG-protein interactions with high precision. researchgate.net These studies can help to elucidate the molecular basis for the specificity of these interactions and guide the design of more potent and selective therapeutic agents.
Furthermore, IdoA-based glycomimetics can be functionalized with probes, such as fluorescent tags or biotin, to facilitate their use in a variety of biochemical and cell-based assays. These tools will be invaluable for visualizing and quantifying the interactions of IdoA-containing GAGs in real-time and within their native cellular environment.
Q & A
Q. What methodologies are commonly used to detect and quantify L-Iduronic acid in glycosaminoglycans (GAGs)?
this compound (L-IdoA) is typically identified and quantified using a combination of enzymatic digestion, chromatography, and spectroscopic techniques. For example:
- High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection can separate and quantify L-IdoA after derivatization with 2-aminoacridone .
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D/2D 1H/13C NMR) resolves structural isomers like L-IdoA and D-glucuronic acid by analyzing distinct chemical shifts in their anomeric proton regions .
- Mass Spectrometry (MS) with electrospray ionization (ESI-MS/MS) identifies sulfation patterns and epimerization states in GAG fragments .
Q. How is the biosynthesis pathway of this compound experimentally validated in mammalian systems?
The biosynthesis of L-IdoA involves C5-epimerization of D-glucuronic acid (D-GlcA) by enzymes like DSEL (D-glucuronyl C5-epimerase). Key validation steps include:
Q. What are the challenges in synthesizing this compound-containing oligosaccharides for structural studies?
Chemical synthesis faces:
- Stereochemical control : Ensuring correct α/β-anomeric configurations during glycosidic bond formation. Solid-phase synthesis with thioglycoside donors improves regioselectivity .
- Sulfation patterns : Mimicking natural sulfation (e.g., 2-O-sulfation in heparin) requires orthogonal protecting groups and stepwise deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s conformational flexibility across crystallographic and solution-phase studies?
Crystallography often shows rigid chair conformations, while NMR suggests 1C4 ↔ 2S0 skew-boat equilibria. To address this:
Q. What experimental designs are optimal for studying this compound’s role in protein-GAG interactions (e.g., antithrombin-heparin binding)?
- Surface Plasmon Resonance (SPR) : Immobilize heparin oligosaccharides on sensor chips to measure binding kinetics (ka, kd) with antithrombin under varying pH/ionic conditions .
- Cryo-EM : Resolve ternary complexes (e.g., antithrombin-heparin-thrombin) to map L-IdoA’s spatial contributions to allostery .
Q. How can conflicting data on this compound’s sulfation-dependent biological activities be reconciled?
Discrepancies arise from heterogeneous GAG sources (e.g., tissue-specific sulfation). Solutions include:
- Chemoenzymatic synthesis : Generate homogeneous L-IdoA-sulfated oligosaccharides to isolate sulfation effects .
- Machine learning : Train models on structural-activity datasets to predict sulfation motifs critical for binding (e.g., fibroblast growth factor signaling) .
Methodological Considerations Table
| Technique | Application in L-IdoA Research | Key Parameters |
|---|---|---|
| 2D-NMR | Conformational analysis | 1H-13C HSQC, TOCSY for spin systems |
| ESI-MS/MS | Sulfation pattern mapping | Collision energy, fragmentation patterns |
| SPR | Protein-GAG interaction kinetics | Immobilization pH, flow rate |
| MD Simulations | Dynamic conformation modeling | Force field selection, solvent model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
